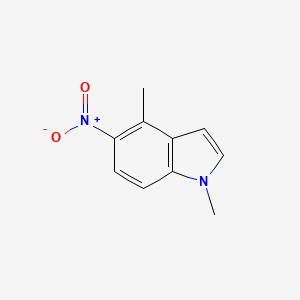
1H-Indole, 1,4-dimethyl-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 1,4-dimethyl-5-nitro- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of methyl and nitro groups to the indole structure can enhance its biological activity and chemical reactivity.
Vorbereitungsmethoden
The synthesis of 1H-Indole, 1,4-dimethyl-5-nitro- typically involves the nitration of 1,4-dimethylindole. One common method is the reaction of 1,4-dimethylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to achieve the desired product . Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized conditions for higher yield and purity.
Analyse Chemischer Reaktionen
1H-Indole, 1,4-dimethyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation. Major products formed from these reactions include amino, nitroso, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 1,4-dimethyl-5-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its antiviral and anticancer properties.
Medicine: Research into its potential therapeutic uses, such as antiviral and anticancer agents, is ongoing.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole, 1,4-dimethyl-5-nitro- involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can bind to multiple receptors, influencing signaling pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 1,4-dimethyl-5-nitro- can be compared with other indole derivatives such as:
1H-Indole, 1,5-dimethyl-: Similar in structure but with different substitution patterns, leading to variations in biological activity.
1H-Indole, 4-methyl-: Lacks the nitro group, resulting in different chemical reactivity and biological properties.
The uniqueness of 1H-Indole, 1,4-dimethyl-5-nitro- lies in its specific substitution pattern, which enhances its chemical reactivity and biological activity compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
143797-99-3 |
|---|---|
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
1,4-dimethyl-5-nitroindole |
InChI |
InChI=1S/C10H10N2O2/c1-7-8-5-6-11(2)10(8)4-3-9(7)12(13)14/h3-6H,1-2H3 |
InChI-Schlüssel |
VUJKPSOEFJZRLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1C=CN2C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B12551787.png)
![3-{[(Benzenesulfonyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12551795.png)
![1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]-](/img/structure/B12551805.png)
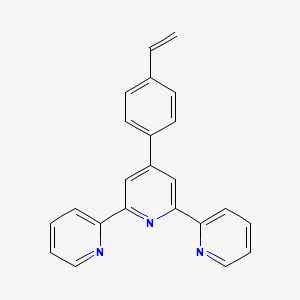
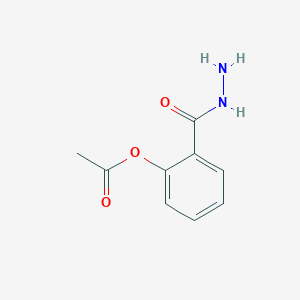
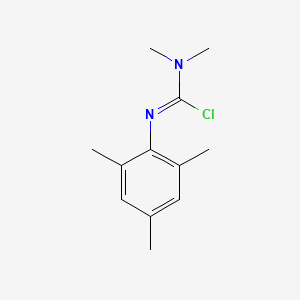
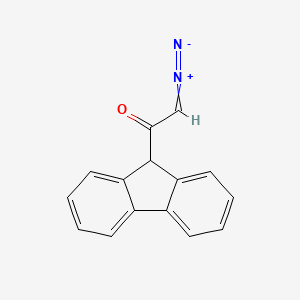
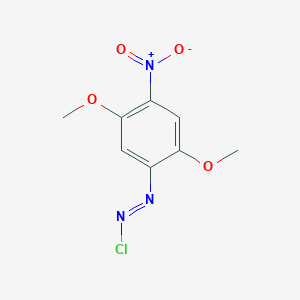
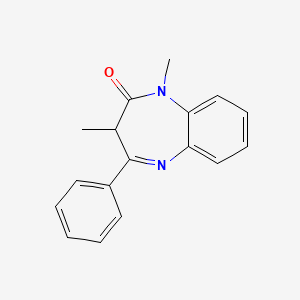
![1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B12551819.png)
methyl}-1,3,4-oxadiazole](/img/structure/B12551825.png)
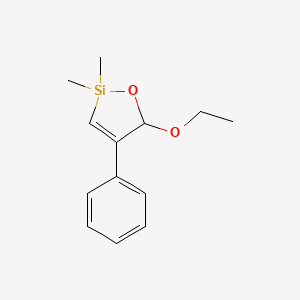
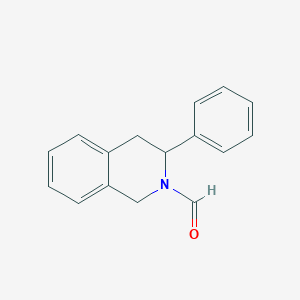
![(Bicyclo[2.2.1]heptane-2,5-diyl)bis(trichlorosilane)](/img/structure/B12551864.png)
